(R)-Licarbazepine Acetate

Übersicht

Beschreibung

®-Licarbazepine Acetate is a chemical compound that belongs to the class of organic compounds known as esters. Esters are widely recognized for their pleasant odors and are often used in perfumes and flavoring agents. ®-Licarbazepine Acetate is particularly notable for its applications in the pharmaceutical industry, where it is used as an active ingredient in certain medications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ®-Licarbazepine Acetate typically involves the esterification of ®-Licarbazepine with acetic acid. This reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods: In an industrial setting, the production of ®-Licarbazepine Acetate may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The process may also include purification steps such as distillation or crystallization to obtain the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions: ®-Licarbazepine Acetate undergoes several types of chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield ®-Licarbazepine and acetic acid.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

Hydrolysis: ®-Licarbazepine and acetic acid.

Reduction: ®-Licarbazepine alcohol.

Substitution: Various substituted derivatives of ®-Licarbazepine.

Wissenschaftliche Forschungsanwendungen

(R)-Licarbazepine Acetate, also known as (10R)-10-(Acetyloxy)-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide, is related to Carbamazepine and used for Abbreviated New Drug Application (ANDA) & DMF filing to FDA, toxicity study of respective drug formulation, Quality Control (QC), and analytical studies during commercial production of Carbamazepine .

Although the search results do not focus primarily on this compound, they do provide information on its related compounds and potential applications:

Eslicarbazepine Acetate

Eslicarbazepine acetate is an anti-epileptic drug approved for adjunctive therapy and monotherapy for partial-onset (focal) seizures .

Mechanism of Action

Eslicarbazepine acetate inhibits voltage-gated sodium channels (VGSC), especially in rapidly firing neurons . It has a lower affinity for VGSC in the resting state compared with carbamazepine and oxcarbazepine . Eslicarbazepine acetate enhances slow inactivation of VGSCs, reducing VGSC availability and regulating channel excitability .

Clinical Studies

Clinical studies have demonstrated the efficacy of eslicarbazepine acetate as adjunctive treatment or monotherapy in patients with refractory or newly diagnosed focal seizures . It is generally well-tolerated, with common side effects including dizziness, headache, and diplopia . Eslicarbazepine acetate can be administered once per day .

Treatment of Status Epilepticus

Eslicarbazepine acetate (ESL) may be used as an adjunct therapy for the treatment of refractory status epilepticus (SE) . Early initiation of ESL therapy appears to result in better control of SE, particularly in patients with poststroke epilepsy .

Pharmacokinetics

After oral administration, eslicarbazepine acetate is rapidly and extensively metabolized to the active metabolite eslicarbazepine . Eslicarbazepine is the major metabolite, representing approximately 95% and 96% of total systemic drug exposure in once-daily and twice-daily subjects, respectively .

Acetate

Health Benefits

Acetate has potential health benefits, including improved cardiac function, enhanced red blood cell generation, and memory formation .

Metabolism

Acetate metabolism is dynamic and highly responsive to changing physiological conditions .

Wirkmechanismus

The mechanism of action of ®-Licarbazepine Acetate involves its conversion to ®-Licarbazepine in the body. ®-Licarbazepine exerts its effects by modulating voltage-gated sodium channels, which are responsible for the propagation of action potentials in neurons. By inhibiting these channels, ®-Licarbazepine reduces neuronal excitability and helps to control seizures in patients with epilepsy.

Vergleich Mit ähnlichen Verbindungen

Carbamazepine: Another anticonvulsant that also targets voltage-gated sodium channels.

Oxcarbazepine: A derivative of carbamazepine with similar mechanisms of action.

Eslicarbazepine Acetate: A prodrug that is converted to eslicarbazepine, which has similar pharmacological effects.

Uniqueness: ®-Licarbazepine Acetate is unique in its stereochemistry, as it is the ®-enantiomer of licarbazepine. This specific enantiomer may have different pharmacokinetic and pharmacodynamic properties compared to the (S)-enantiomer or the racemic mixture, potentially leading to improved therapeutic outcomes and reduced side effects.

Biologische Aktivität

(R)-Licarbazepine acetate, a stereoisomer of eslicarbazepine acetate, has garnered attention in the field of pharmacology due to its potential biological activity, particularly in the treatment of epilepsy. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and clinical findings.

This compound primarily functions as a voltage-gated sodium channel (VGSC) blocker . This mechanism is crucial for its anticonvulsant properties. The compound stabilizes the inactivated state of VGSCs, thereby inhibiting repetitive neuronal firing. Unlike traditional sodium channel blockers that interfere with fast inactivation pathways, (R)-licarbazepine enhances slow inactivation, which may contribute to its unique efficacy profile .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals several important characteristics:

- Absorption : After oral administration, peak serum concentrations are typically reached within 1-4 hours.

- Distribution : The apparent volume of distribution is approximately 61.3 L for a standard body weight of 70 kg.

- Metabolism : The compound is rapidly metabolized to its active metabolite, eslicarbazepine, which accounts for about 92% of systemic exposure. Minor metabolites include (R)-licarbazepine and oxcarbazepine, contributing less than 5% each .

- Elimination : Renal excretion is the primary route of elimination, with about two-thirds excreted unchanged and one-third as glucuronide conjugates .

Clinical Efficacy

Clinical studies have demonstrated the efficacy of this compound in managing partial-onset seizures:

- In phase III trials involving refractory epilepsy patients, responder rates varied significantly based on dosage:

- 400 mg/day: 16.7% to 23%

- 800 mg/day: 35% to 40%

- 1200 mg/day: 37.1% to 45%

These studies indicate a dose-dependent response in seizure frequency reduction compared to placebo groups .

Case Studies and Long-Term Studies

Long-term studies have shown that (R)-licarbazepine maintains its effectiveness over extended periods:

- A retrospective study involving 462 patients reported responder rates between 38% and 53% after one year of treatment.

- Adverse events were noted in up to 83% of patients; however, most were mild to moderate in severity .

Comparison with Other Antiepileptic Drugs

The following table summarizes key differences between this compound and other commonly used antiepileptic drugs:

| Feature | This compound | Carbamazepine | Oxcarbazepine |

|---|---|---|---|

| Mechanism | VGSC blocker | VGSC blocker | VGSC blocker |

| Metabolites | Eslicarbazepine | Epoxide | Oxcarbazepine |

| Bioavailability | High | Moderate | High |

| Peak Concentration Time | 1-4 hours | Varies | Varies |

| Common Side Effects | Mild to moderate | Severe | Moderate |

Eigenschaften

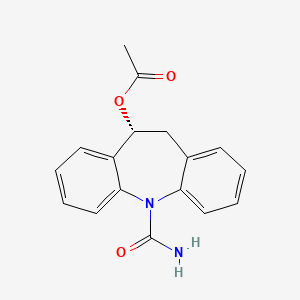

IUPAC Name |

[(5R)-11-carbamoyl-5,6-dihydrobenzo[b][1]benzazepin-5-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c1-11(20)22-16-10-12-6-2-4-8-14(12)19(17(18)21)15-9-5-3-7-13(15)16/h2-9,16H,10H2,1H3,(H2,18,21)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIALRBLEEWJACW-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2=CC=CC=C2N(C3=CC=CC=C13)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1CC2=CC=CC=C2N(C3=CC=CC=C13)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186694-45-1 | |

| Record name | Licarbazepine acetate, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186694451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LICARBAZEPINE ACETATE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/719C2B0CVD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.